Cas no 87691-27-8 ((2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid)

(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid structure
87691-27-8 structure
商品名:(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
CAS番号:87691-27-8
MF:C10H17NO5
メガワット:231.245683431625
MDL:MFCD02094406
CID:61109
PubChem ID:24884008

(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
    • N-Boc-cis-4-hydroxy-L-proline
    • cis-N-(tert-Butoxycarbonyl)-4-hydroxy-L-proline
    • N-t-BOC-cis-4-hydroxy-L-proline
    • (2S,4S)-1-tert-Butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid
    • Boc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylicacid
    • BOC-CIS-4-HYDROXY-L-PROLINE
    • cis-boc-Hyp-OH
    • (S,S)-cis-1-N-Boc-4-hydroxy-proline
    • cis-N-Boc-4-hydroxy-L-proline
    • Boc-cis-Hyp-OH
    • N-Boc-cis-4-hydroxypyrrolidine-2-carboxylic acid
    • 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S-cis)- (ZCI)
    • 1-(1,1-Dimethylethyl) (2S,4S)-4-hydroxy-1,2-pyrrolidinedicarboxylate (ACI)
    • MDL: MFCD02094406
    • インチ: 1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
    • InChIKey: BENKAPCDIOILGV-BQBZGAKWSA-N
    • ほほえんだ: C(N1C[C@@H](O)C[C@H]1C(=O)O)(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 231.110673g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.3
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 231.110673g/mol
  • 単一同位体質量: 231.110673g/mol
  • 水素結合トポロジー分子極性表面積: 87.1Ų
  • 重原子数: 16
  • 複雑さ: 296
  • 同位体原子数: 0
  • 原子立体中心数の決定: 2
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.312
  • ゆうかいてん: 146 °C (D) (lit.)
  • ふってん: 390.9°C at 760 mmHg
  • フラッシュポイント: 190.2°C
  • 屈折率: 1.531
  • PSA: 87.07000
  • LogP: 0.37920
  • 光学活性: [α]20/D -50.0±3°, c = 0.67 in methanol
  • ようかいせい: 未確定
  • かんど: 水分を吸収しやすい
  • ひせんこうど: -50 º (c=0.67, MeOH)

(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid セキュリティ情報

(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045495-25g
N-Boc-cis-4-hydroxy-L-proline
87691-27-8 98%
25g
¥393 2023-04-13
Key Organics Ltd
TS-00616-50MG
(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
87691-27-8 >90%
50mg
£102.00 2025-02-08
BAI LING WEI Technology Co., Ltd.
424198-25G
N-Boc-cis-4-hydroxy-L-proline, 97%
87691-27-8 97%
25G
¥ 753 2022-04-26
MedChemExpress
HY-W002886-500mg
N-Boc-cis-4-hydroxy-L-proline
87691-27-8 ≥97.0%
500mg
¥350 2023-08-31
eNovation Chemicals LLC
D572224-25G
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
87691-27-8 97%
25g
$40 2023-08-31
abcr
AB169605-100 g
(S,S)-cis-1-N-Boc-4-hydroxy-proline, 97%; .
87691-27-8 97%
100 g
€328.40 2023-07-20
Key Organics Ltd
TS-00616-1MG
(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
87691-27-8 >90%
1mg
£37.00 2025-02-08
AstaTech
69641-100/G
CIS-N-BOC-4-HYDROXY-L-PROLINE
87691-27-8 97%
100g
$719 2023-09-16
TRC
B656718-100mg
N-Boc-cis-4-hydroxy-L-proline
87691-27-8
100mg
$ 98.00 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N831588-1g
N-BOC-cis-4-Hydroxy-L-proline
87691-27-8 98%
1g
88.20 2021-05-17

(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  3.5 h, 0 °C
リファレンス
Proline 4-hydroxylase: stereochemical course of the reaction
Baldwin, Jack E.; et al, Tetrahedron Letters, 1993, 34(46), 7489-92

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ;  2 h, rt
2.1 Reagents: Triethylamine
リファレンス
Practical synthesis of 4-cis-hydroxy-L-proline
Tamaki, Makoto; et al, Peptide Science, 2003, 39, 165-168

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: (-)-Chloramphenicol ,  Oxygen Catalysts: Kanamycin sulfate ;  2.5 h, 37 °C; 20 h, 23 °C
1.2 Solvents: Water ;  15 min, pH 8, 0 °C
1.3 Reagents: L-Ascorbic acid ,  Disodium α-ketoglutarate ,  Ferrous sulfate ;  16 h, 37 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
1.5 Reagents: Triethylamine Solvents: Methanol ;  rt → 0 °C
1.6 16 h, rt
リファレンス
Modular chemoenzymic synthesis of GE81112 B1 and related analogs enables elucidation of its key pharmacophores
Zwick, Christian R. III; et al, Journal of the American Chemical Society, 2021, 143(3), 1673-1679

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: (-)-Chloramphenicol ,  Oxygen Catalysts: Kanamycin sulfate ;  2.5 h, 37 °C; 20 h, 23 °C
1.2 Solvents: Water ;  15 min, pH 8, 0 °C
1.3 Reagents: L-Ascorbic acid ,  Disodium α-ketoglutarate ,  Ferrous sulfate ;  16 h, 37 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Triethylamine Solvents: Methanol ;  rt → 0 °C
2.2 16 h, rt
リファレンス
Modular chemoenzymic synthesis of GE81112 B1 and related analogs enables elucidation of its key pharmacophores
Zwick, Christian R. III; et al, Journal of the American Chemical Society, 2021, 143(3), 1673-1679

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
2.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  10 min, 0 °C; 18 h, rt
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, rt
3.2 Reagents: Citric acid ;  pH 3, rt
リファレンス
Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides
Tiwari, Vinay Shankar; et al, Organic & Biomolecular Chemistry, 2019, 17(18), 4460-4464

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Water ;  10 min, 0 °C; 15 h, 4 °C
1.2 Reagents: Citric acid Solvents: Water ;  pH 3, rt
リファレンス
Chemotactic peptides: fMLF-OMe analogues incorporating proline-methionine chimeras as N-terminal residue
Mollica, Adriano; et al, Bioorganic & Medicinal Chemistry, 2006, 14(7), 2253-2265

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight
リファレンス
The synthesis and biological activity of C2-fluorinated pyrrolo[2,1-c][1,4]benzodiazepines
O'Neil, Ian A.; et al, Tetrahedron Letters, 2003, 44(42), 7809-7812

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Formic acid ,  Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Toluene ,  Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Simple and efficient syntheses of Boc- and Fmoc-protected 4(R)- and 4(S)-fluoroproline solely from 4(R)-hydroxyproline
Doi, Masamitsu; et al, Tetrahedron, 2002, 58(42), 8453-8459

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Borate(1-), hydrotris(1-methylpropyl)-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  3 h, rt
リファレンス
Practical synthesis of 4-cis-hydroxy-L-proline
Tamaki, Makoto; et al, Peptide Science, 2003, 39, 165-168

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine
リファレンス
Practical synthesis of 4-cis-hydroxy-L-proline
Tamaki, Makoto; et al, Peptide Science, 2003, 39, 165-168

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Borate(1-), hydrotris(1-methylpropyl)-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  3 h, rt
リファレンス
Practical synthesis of 4-cis-hydroxy-L-proline
Tamaki, Makoto; et al, Peptide Science, 2003, 39, 165-168

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  23 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
リファレンス
Solid-phase synthesis of a novel phalloidin analog with on-bead and off-bead actin-binding activity
Blanc, Antoine; et al, Chemical Communications (Cambridge, 2019, 55(3), 385-388

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  overnight, 0 °C
2.1 Reagents: Formic acid ,  Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Toluene ,  Tetrahydrofuran ;  overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
2.3 Reagents: Citric acid Solvents: Water ;  acidified
リファレンス
Conformational preferences of 4-chloroproline residues
Park, Hae Sook; et al, Biopolymers, 2012, 97(8), 629-641

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  10 min, 0 °C; 18 h, rt
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, rt
2.2 Reagents: Citric acid ;  pH 3, rt
リファレンス
Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides
Tiwari, Vinay Shankar; et al, Organic & Biomolecular Chemistry, 2019, 17(18), 4460-4464

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Formic acid ,  Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Toluene ,  Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
1.3 Reagents: Citric acid Solvents: Water ;  acidified
リファレンス
Conformational preferences of 4-chloroproline residues
Park, Hae Sook; et al, Biopolymers, 2012, 97(8), 629-641

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
1.2 Reagents: Citric acid Solvents: Water ;  acidified
リファレンス
Orthogonal Catalysis for an Enantioselective Domino Inverse-Electron Demand Diels-Alder/Substitution Reaction
Beeck, Sebastian; et al, Chemistry - A European Journal, 2022, 28(5),

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ;  acidified, rt
リファレンス
Automated radiosynthesis of cis- and trans-4-[18F]fluoro-L-proline using [18F]Fluoride
Morgan, Timaeus E. F.; et al, Journal of Organic Chemistry, 2021, 86(20), 14054-14060

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
1.2 Reagents: Potassium bisulfate Solvents: Ethyl acetate ,  Water ;  acidified
リファレンス
Practical syntheses of 4-fluoroprolines
Chorghade, Mukund S.; et al, Journal of Fluorine Chemistry, 2008, 129(9), 781-784

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, rt
1.2 Reagents: Citric acid ;  pH 3, rt
リファレンス
Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides
Tiwari, Vinay Shankar; et al, Organic & Biomolecular Chemistry, 2019, 17(18), 4460-4464

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  overnight, 0 °C
2.1 Reagents: Formic acid ,  Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Toluene ,  Tetrahydrofuran ;  overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Simple and efficient syntheses of Boc- and Fmoc-protected 4(R)- and 4(S)-fluoroproline solely from 4(R)-hydroxyproline
Doi, Masamitsu; et al, Tetrahedron, 2002, 58(42), 8453-8459

(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid Raw materials

(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid Preparation Products

(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid 関連文献

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